molecular formula C14H26O7 B13803379 1-Octanoyl-beta-D-glucopyranoside

1-Octanoyl-beta-D-glucopyranoside

Cat. No.: B13803379
M. Wt: 306.35 g/mol
InChI Key: MHQWMCFSLKPQTC-LPUQOGTASA-N
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Description

1-Octanoyl-beta-D-glucopyranoside is a chemical compound with the molecular formula C16H30O7. It is a glucoside derivative where an octanoyl group is attached to the beta-D-glucopyranoside. This compound is known for its surfactant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanoyl-beta-D-glucopyranoside can be synthesized through a multi-step process. One common method involves the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide as a catalyst. This reaction yields 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside, which is then subjected to deacetylation to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of zinc oxide as a catalyst is preferred due to its cost-effectiveness and stability .

Chemical Reactions Analysis

Types of Reactions: 1-Octanoyl-beta-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: This reaction typically involves the use of acidic or basic conditions to cleave the glycosidic bond.

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the octanoyl group can be replaced by other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield glucose and octanoic acid .

Mechanism of Action

The mechanism of action of 1-Octanoyl-beta-D-glucopyranoside involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This property makes it useful in solubilizing membrane proteins and forming stable lipid vesicles for drug delivery .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in solubilizing membrane proteins and forming lipid vesicles. Its octanoyl group provides distinct advantages in terms of stability and interaction with lipid bilayers .

Properties

Molecular Formula

C14H26O7

Molecular Weight

306.35 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] octanoate

InChI

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-10(16)21-14-13(19)12(18)11(17)9(8-15)20-14/h9,11-15,17-19H,2-8H2,1H3/t9-,11-,12+,13-,14+/m1/s1

InChI Key

MHQWMCFSLKPQTC-LPUQOGTASA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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